tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13663480
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
| Standard InChI Key | MEYHEQDHYZKZJR-RKDXNWHRSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)O |
| SMILES | CC1CC(CN(C1)C(=O)OC(C)(C)C)O |
| Canonical SMILES | CC1CC(CN(C1)C(=O)OC(C)(C)C)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . Its IUPAC name, tert-butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate, reflects the stereochemistry at the 3rd and 5th positions of the piperidine ring. Key features include:
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A tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom.
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A hydroxyl group at the 3R position.
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A methyl group at the 5R position.
The stereochemistry is critical for its biological interactions, as evidenced by distinct pharmacological profiles of enantiomers in related piperidine derivatives .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2413846-73-6 | |
| Molecular Formula | C₁₁H₂₁NO₃ | |
| Molecular Weight | 215.29 g/mol | |
| IUPAC Name | tert-Butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate | |
| SMILES | CC1CC@HO | |
| InChIKey | MEYHEQDHYZKZJR-DTWKUNHWSA-N |
Synthesis and Stereoselective Preparation
Table 2: Comparison with Related Piperidine Derivatives
Applications in Pharmaceutical Research
Role as a Chiral Building Block
The compound’s rigid piperidine scaffold and stereochemistry make it valuable for:
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Peptide Mimetics: Mimicking proline residues in bioactive peptides, enhancing metabolic stability .
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Kinase Inhibitors: Serving as a core structure in inhibitors targeting cyclin-dependent kinases (CDKs) .
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Antiviral Agents: Analogous trifluoromethyl-piperidines show activity against RNA viruses.
Mechanistic Insights
The hydroxyl and methyl groups influence:
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Hydrogen Bonding: The 3R-OH group participates in H-bonding with enzyme active sites .
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Steric Effects: The 5R-methyl group modulates binding pocket interactions, as seen in protease inhibitors .
Spectroscopic and Analytical Data
Spectral Characterization
While experimental data for this specific isomer is sparse, related compounds exhibit:
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¹H NMR: Peaks at δ 1.43 ppm (Boc tert-butyl), δ 3.8–4.2 ppm (piperidine protons), and δ 1.2 ppm (methyl group).
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IR Spectroscopy: Stretches at 3400 cm⁻¹ (O–H), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–O) .
Future Directions
Further studies should focus on:
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Catalytic Asymmetric Synthesis: Developing cost-effective routes for large-scale production.
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Biological Screening: Evaluating efficacy in disease models, particularly oncology and virology.
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Structure-Activity Relationships (SAR): Modifying substituents to optimize pharmacokinetic properties.
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